molecular formula C12H15NO4 B6635998 2-(N-benzyl-2-methoxyacetamido)acetic acid

2-(N-benzyl-2-methoxyacetamido)acetic acid

Cat. No. B6635998
M. Wt: 237.25 g/mol
InChI Key: XOKXPNNONCMQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-benzyl-2-methoxyacetamido)acetic acid, also known as BMAA, is a non-proteinogenic amino acid that has been identified in various species of cyanobacteria, which are commonly found in freshwater and marine environments. BMAA has been the subject of extensive scientific research due to its potential role in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism by which 2-(N-benzyl-2-methoxyacetamido)acetic acid induces neurodegeneration is not fully understood. However, it is believed that 2-(N-benzyl-2-methoxyacetamido)acetic acid can disrupt normal protein synthesis and folding, leading to the accumulation of misfolded proteins and the formation of toxic aggregates.
Biochemical and Physiological Effects:
2-(N-benzyl-2-methoxyacetamido)acetic acid has been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(N-benzyl-2-methoxyacetamido)acetic acid can induce oxidative stress, disrupt protein synthesis and folding, and cause neuronal cell death. Additionally, 2-(N-benzyl-2-methoxyacetamido)acetic acid has been shown to impair cognitive function and motor coordination in animal models.

Advantages and Limitations for Lab Experiments

One advantage of studying 2-(N-benzyl-2-methoxyacetamido)acetic acid in the lab is that it can be synthesized relatively easily and purified using standard chromatography techniques. Additionally, 2-(N-benzyl-2-methoxyacetamido)acetic acid can be administered to animal models in a controlled manner to investigate its effects on neurodegeneration. However, one limitation of studying 2-(N-benzyl-2-methoxyacetamido)acetic acid is that its effects may not fully reflect the complex pathophysiology of neurodegenerative diseases in humans.

Future Directions

There are several future directions for research on 2-(N-benzyl-2-methoxyacetamido)acetic acid. One area of interest is the development of more specific and sensitive detection methods for 2-(N-benzyl-2-methoxyacetamido)acetic acid in environmental samples. Additionally, further studies are needed to fully understand the mechanism by which 2-(N-benzyl-2-methoxyacetamido)acetic acid induces neurodegeneration and to identify potential therapeutic targets. Finally, studies investigating the potential role of 2-(N-benzyl-2-methoxyacetamido)acetic acid in other neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Huntington's disease are also of interest.

Synthesis Methods

2-(N-benzyl-2-methoxyacetamido)acetic acid can be synthesized through the reaction of benzylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using various chromatography techniques such as HPLC.

Scientific Research Applications

2-(N-benzyl-2-methoxyacetamido)acetic acid has been extensively studied for its potential role in the development of neurodegenerative diseases. Studies have shown that 2-(N-benzyl-2-methoxyacetamido)acetic acid can induce the formation of beta-amyloid plaques and tau protein tangles, which are characteristic of Alzheimer's disease. Additionally, 2-(N-benzyl-2-methoxyacetamido)acetic acid has been shown to cause oxidative stress and neuronal cell death in vitro.

properties

IUPAC Name

2-[benzyl-(2-methoxyacetyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-9-11(14)13(8-12(15)16)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKXPNNONCMQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl-(2-methoxyacetyl)amino]acetic acid

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